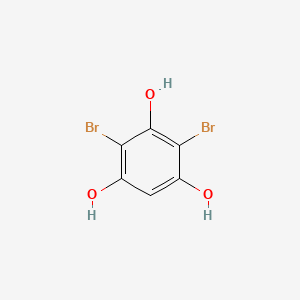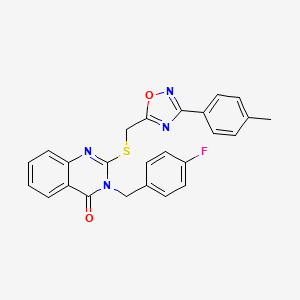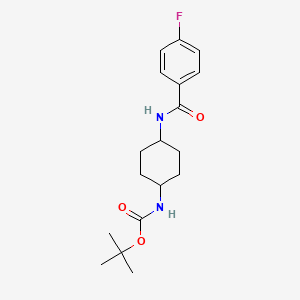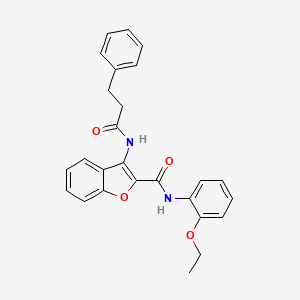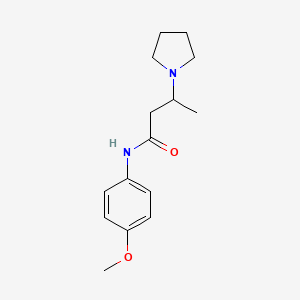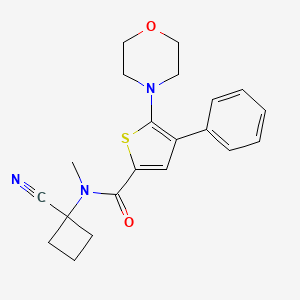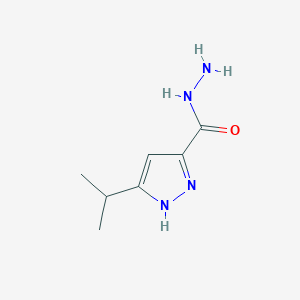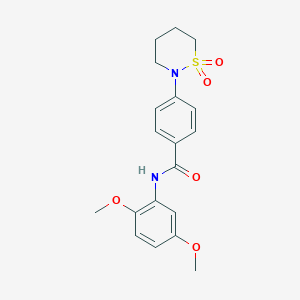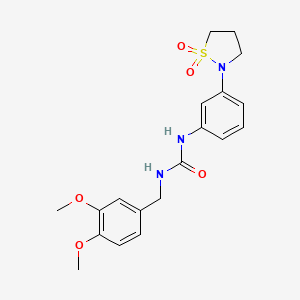
1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Protecting Group Strategies:
- The 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protection can be smoothly eliminated, with the yield depending on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).
Corrosion Inhibition:
- Derivatives containing the 3,4-dimethoxy phenyl ethyl amino moiety have been evaluated for their corrosion inhibition properties for mild steel in acidic environments. These compounds were found to be efficient corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).
Drug Development and Analysis:
- A compound structurally related to 1-(3,4-Dimethoxybenzyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, named AR-A014418, has shown potential activities against cancer, nociceptive pain, and neurodegenerative disorders. A stable deuterium-labeled version of this compound was synthesized for use in drug analysis (Liang, Wang, Yan, & Wang, 2020).
Anticancer Agents:
- Diaryl ureas are significant in medicinal chemistry, with certain derivatives showing antiproliferative activity against various cancer cell lines. These derivatives could be potential BRAF inhibitors for further research (Feng et al., 2020).
Pharmacological Activity:
- Some urea derivatives have been evaluated for their antiparkinsonian activity, showing significant results in animal models. These compounds also exhibit neuroprotective properties, which could be beneficial in treating Parkinson's disease (Azam, Alkskas, & Ahmed, 2009).
Molecular Devices:
- Compounds containing urea moieties have been used in the self-assembly of molecular devices, demonstrating the potential for creating complex molecular structures with specific functional properties (Lock et al., 2004).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-8-7-14(11-18(17)27-2)13-20-19(23)21-15-5-3-6-16(12-15)22-9-4-10-28(22,24)25/h3,5-8,11-12H,4,9-10,13H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMPRZEOQKKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Cyclopropyl-2-{[1-(2-cyclopropylbenzoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424922.png)
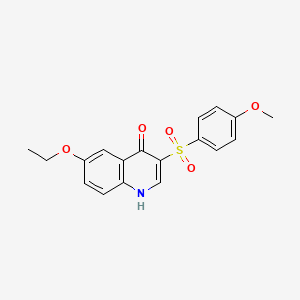
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B2424928.png)
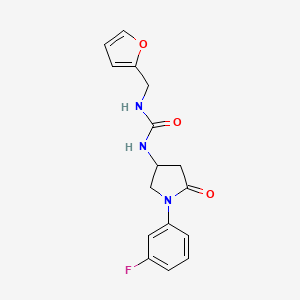
![2-ethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2424932.png)
